molecular formula C19H26N4O2S B2511389 N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 941994-79-2

N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2511389
CAS No.: 941994-79-2
M. Wt: 374.5
InChI Key: YSOLMNMRKHEDOV-UHFFFAOYSA-N
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Description

N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic organic compound featuring an oxalamide core scaffold, which is known to serve as a versatile platform for molecular interactions, including hydrogen bonding . The molecular structure is characterized by a dual substitution pattern on the oxalamide nitrogen atoms: the N1 position is linked to a complex side chain containing two dimethylamino groups—one aliphatic and one embedded in a phenyl ring—while the N2 position is coupled to a thiophen-2-ylmethyl group . This specific architecture, particularly the presence of the electron-rich dimethylaminophenyl moiety and the heteroaromatic thiophene ring, suggests potential for diverse research applications. Compounds with similar structural features, such as other oxalamides bearing thiophene and dimethylamino phenyl groups, are investigated in various scientific fields . The oxalamide scaffold is of significant interest in medicinal chemistry and drug discovery for its ability to interact with biological targets like enzymes and receptors, potentially modulating their activity . Furthermore, the structural components of this molecule indicate potential utility in material science, for instance, in the development of organic compounds with photochromic properties, as seen in related diarylethene structures . This product is intended for research and development purposes exclusively and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2S/c1-22(2)15-9-7-14(8-10-15)17(23(3)4)13-21-19(25)18(24)20-12-16-6-5-11-26-16/h5-11,17H,12-13H2,1-4H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOLMNMRKHEDOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=CS2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic compound with the molecular formula C19H26N4O2S and a molecular weight of approximately 374.5 g/mol. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and drug development.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Dimethylamino groups : These groups are known to enhance the solubility and biological activity of compounds.
  • Thiophenyl moiety : This component may contribute to the compound's pharmacological properties.

The purity of this compound typically reaches 95%, making it suitable for high-quality research applications.

Biological Activities

Research indicates that derivatives of this compound exhibit several biological activities, including:

  • Neuropharmacological Effects : Compounds containing dimethylaminophenyl groups have been studied for their potential in treating conditions such as depression and nausea (emesis). The structural modifications of these compounds are crucial for understanding their pharmacokinetics and metabolic pathways, which are essential for drug development.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens is limited.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:

  • Neuropharmacology Study :
    • A study demonstrated that compounds with similar dimethylaminophenyl structures exhibited significant antidepressant-like effects in animal models. These findings suggest that this compound may also have therapeutic potential in mood disorders.
  • Antimicrobial Efficacy :
    • Research on related oxalamide derivatives has shown promising results in inhibiting the growth of various bacterial strains. While direct studies on this specific compound are still needed, the structural similarities suggest potential antimicrobial activity.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaUnique Features
N1-(2-(dimethylamino)-2-(4-dimethylaminophenyl)ethyl)-N2-(4-dimethylaminophenyl)oxalamideC21H28N4O3Additional dimethylamine groups enhancing interactions
N1-(2-dimethylaminophenyl)-N'-(morpholin-4-yl)methanamideC18H24N4OMorpholine ring influencing solubility
N-[3-fluoro-4-{6-methyloxy}-7-{(3-morpholin-4-ylpropyl)}oxy]quinolin-4-amineC20H25FN4O3Fluorinated derivative with altered pharmacokinetics

This table illustrates how variations in structure can influence biological activity and pharmacological profiles.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name / CAS No. Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound N1: 2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl; N2: thiophen-2-ylmethyl 427.55 Hypothesized kinase/receptor modulation
N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 2225) N1: 2,3-dimethoxybenzyl; N2: 2-(pyridin-2-yl)ethyl ~360 (estimated) Flavoring agent; studied for pharmacokinetics
N1-(4-(Dimethylamino)phenyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide (CAS 2034544-98-2) N1: 4-(dimethylamino)phenyl; N2: 2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl 361.5 Thiophene-hydroxyl hybrid; undefined bioactivity
N1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide (CAS 1428367-21-8) N1: 2,3-dihydrobenzofuran-5-yl; N2: thiophen-2-ylmethyl ~430 (estimated) Structural similarity; potential CNS activity
N1-(2-(Dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide (CAS 1091473-35-6) N1: indole-substituted; N2: methylthiophenyl 410.5 Indole-thioether hybrid; uncharacterized

Physicochemical Properties

  • Melting Points : Analogs with aromatic substituents (e.g., compounds) exhibit melting points of 147–207°C, suggesting the target compound may fall within this range.
  • Solubility: The dual dimethylamino groups likely improve water solubility compared to non-polar analogs like N1-(2,3-dimethoxybenzyl) derivatives.
  • Hydrogen Bonding : Crystal structures of related acetamides () show N–H⋯N hydrogen bonding, which may influence the target compound’s solid-state stability.

Pharmacological Potential

  • Kinase Inhibition: highlights dimethylaminoethyl-pyrimidine hybrids as ALK/EGFR inhibitors, suggesting the target compound’s dimethylamino groups could confer similar receptor-binding properties.

Key Differentiators

Dual Dimethylamino Groups: Unlike mono-dimethylamino analogs (e.g., CAS 2034544-98-2), the target compound’s dual dimethylamino substituents may enhance basicity and cation-π interactions.

Thiophene vs. Pyridine: Compared to pyridine-containing oxalamides (e.g., No. 2225), the thiophene group offers distinct electronic properties (aromaticity, H-bond acceptor capacity).

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